
2,6-ジクロロプリン
概要
説明
2,6-Dichloropurine, also known as 2,6-Dichloropurine, is a useful research compound. Its molecular formula is C5H2Cl2N4 and its molecular weight is 189 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6-Dichloropurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18395. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6-Dichloropurine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloropurine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
鈴木・宮浦クロスカップリング
2,6-ジクロロプリンは、水-アセトニトリル中でのハロプリンとアリールボロン酸との鈴木・宮浦クロスカップリングに使用されます . この反応は、有機合成において炭素-炭素結合の形成に広く用いられている、パラジウム触媒クロスカップリングの一種です。
テトラ置換尿酸の合成
段階的なN-アルキル化によるテトラ置換尿酸を得るための一般的な手順について説明します。 2,6-ジクロロプリンは、ミッノブ反応により1-プロパノールと縮合して9-プロピル類似体を与える . この方法は、複雑な尿酸誘導体の合成のための新しい経路を提供します。
化学中間体
2,6-ジクロロプリンは、様々な有機化合物の合成における化学中間体として役立ちます。 そのジクロロ基は、置換反応のための汎用性の高い出発物質にしており、様々な官能基を導入することができます .
医薬品研究
2,6-ジクロロプリンは、天然プリンに構造が似ているため、医薬品研究において、生物活性を持つプリン誘導体の合成における構成要素として使用することができます。 これらの誘導体は、治療薬として役立つ可能性があります .
材料科学
材料科学において、2,6-ジクロロプリンは、プリン系ポリマーの調製に使用できます。 これらのポリマーは、オプトエレクトロニクスやナノテクノロジーなどの分野で潜在的な用途があります .
生化学的研究
2,6-ジクロロプリンは、生化学的研究において、生物系におけるプリンの役割を調査するために使用できます。 例えば、DNA複製と修復のメカニズム、ならびにシグナル伝達におけるプリンの役割を研究するために使用できます .
Safety and Hazards
作用機序
Target of Action
The primary target of 2,6-Dichloropurine is Cyclin-Dependent Kinase 9 (CDK9) . CDK9 is a member of the CDK family which dimerises with cyclin T to form positive transcription elongation factor b (p-TEFb), an elongation factor during RNA transcription . CDK9 conducts its function by phosphorylating the C-terminal domain (CTD) subunit of RNA polymerase II .
Mode of Action
2,6-Dichloropurine interacts with its target, CDK9, by inhibiting its activity . This inhibition disrupts the normal function of CDK9, leading to changes in the transcription process
Biochemical Pathways
The inhibition of CDK9 by 2,6-Dichloropurine affects the RNA transcription pathway . By inhibiting CDK9, the phosphorylation of the CTD subunit of RNA polymerase II is disrupted, which can lead to changes in gene expression . This can have downstream effects on various cellular processes, potentially leading to cell death in cancer cells .
Result of Action
The inhibition of CDK9 by 2,6-Dichloropurine can lead to changes in gene expression, potentially causing cell death in cancer cells . This makes 2,6-Dichloropurine a potential candidate for use in cancer therapy .
生化学分析
Biochemical Properties
2,6-Dichloropurine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is used as a reagent in the design of AB680, an effective and selective inhibitor of CD73 . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
The effects of 2,6-Dichloropurine on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to exhibit cytotoxic activity against several human tumor cell lines .
Molecular Mechanism
The molecular mechanism of 2,6-Dichloropurine involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms, however, are complex and depend on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dichloropurine can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
2,6-Dichloropurine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
特性
IUPAC Name |
2,6-dichloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2N4/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFWVOLULURGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202922 | |
| Record name | 2,6-Dichloropurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5451-40-1 | |
| Record name | 2,6-Dichloropurine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5451-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dichloropurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005451401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dichloropurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18395 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dichloropurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichloro-1H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.255 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
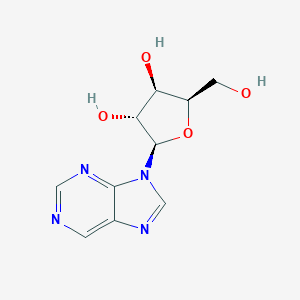


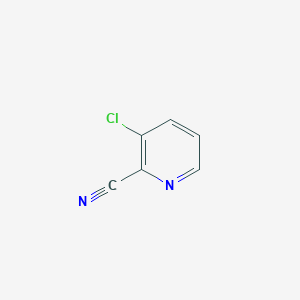
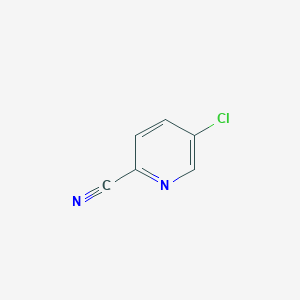

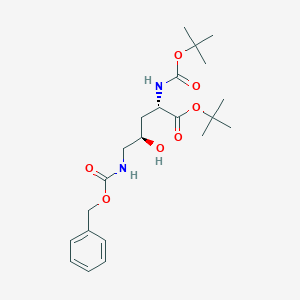
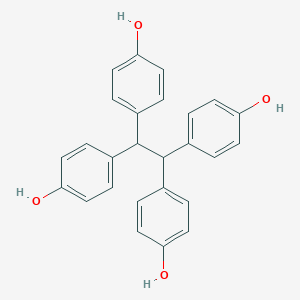

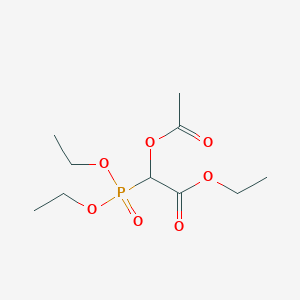
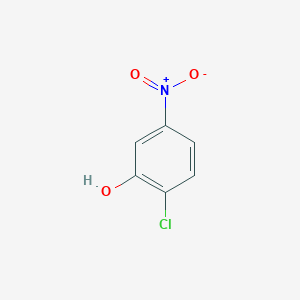

![Ethyl 2-[Bis(2,2,2-trifluoroethyl)phosphono] Propionate](/img/structure/B15428.png)
![Tri-N-butyl[(2-methyl-1,3-thiazol-4-yl)methyl]phosphonium Chloride](/img/structure/B15430.png)
